Cas no 2248273-77-8 (2-[5-(Difluoromethyl)-1,3-thiazol-2-yl]benzoic acid)
![2-[5-(Difluoromethyl)-1,3-thiazol-2-yl]benzoic acid structure](https://ja.kuujia.com/scimg/cas/2248273-77-8x500.png)
2-[5-(Difluoromethyl)-1,3-thiazol-2-yl]benzoic acid 化学的及び物理的性質
名前と識別子
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- 2-[5-(Difluoromethyl)-1,3-thiazol-2-yl]benzoic acid
- 2248273-77-8
- EN300-6510569
-
- インチ: 1S/C11H7F2NO2S/c12-9(13)8-5-14-10(17-8)6-3-1-2-4-7(6)11(15)16/h1-5,9H,(H,15,16)
- InChIKey: ZRKOFYOTADRHHD-UHFFFAOYSA-N
- ほほえんだ: S1C(C(F)F)=CN=C1C1C=CC=CC=1C(=O)O
計算された属性
- せいみつぶんしりょう: 255.01655596g/mol
- どういたいしつりょう: 255.01655596g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 6
- 重原子数: 17
- 回転可能化学結合数: 3
- 複雑さ: 291
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 78.4Ų
- 疎水性パラメータ計算基準値(XlogP): 2.8
2-[5-(Difluoromethyl)-1,3-thiazol-2-yl]benzoic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-6510569-5.0g |
2-[5-(difluoromethyl)-1,3-thiazol-2-yl]benzoic acid |
2248273-77-8 | 5g |
$4391.0 | 2023-05-31 | ||
Enamine | EN300-6510569-0.05g |
2-[5-(difluoromethyl)-1,3-thiazol-2-yl]benzoic acid |
2248273-77-8 | 0.05g |
$1272.0 | 2023-05-31 | ||
Enamine | EN300-6510569-0.5g |
2-[5-(difluoromethyl)-1,3-thiazol-2-yl]benzoic acid |
2248273-77-8 | 0.5g |
$1453.0 | 2023-05-31 | ||
Enamine | EN300-6510569-0.1g |
2-[5-(difluoromethyl)-1,3-thiazol-2-yl]benzoic acid |
2248273-77-8 | 0.1g |
$1332.0 | 2023-05-31 | ||
Enamine | EN300-6510569-10.0g |
2-[5-(difluoromethyl)-1,3-thiazol-2-yl]benzoic acid |
2248273-77-8 | 10g |
$6512.0 | 2023-05-31 | ||
Enamine | EN300-6510569-0.25g |
2-[5-(difluoromethyl)-1,3-thiazol-2-yl]benzoic acid |
2248273-77-8 | 0.25g |
$1393.0 | 2023-05-31 | ||
Enamine | EN300-6510569-1.0g |
2-[5-(difluoromethyl)-1,3-thiazol-2-yl]benzoic acid |
2248273-77-8 | 1g |
$1515.0 | 2023-05-31 | ||
Enamine | EN300-6510569-2.5g |
2-[5-(difluoromethyl)-1,3-thiazol-2-yl]benzoic acid |
2248273-77-8 | 2.5g |
$2969.0 | 2023-05-31 |
2-[5-(Difluoromethyl)-1,3-thiazol-2-yl]benzoic acid 関連文献
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Nakia Maulucci,Francesco De Riccardis,Cinzia Barbara Botta,Agostino Casapullo,Elena Cressina,Massimo Fregonese,Paolo Tecilla,Irene Izzo Chem. Commun., 2005, 1354-1356
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D. Fernandes,M. J. Krysmann,A. Kelarakis Chem. Commun., 2015,51, 4902-4905
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A. Soncini,P. W. Fowler,I. Černušak,E. Steiner Phys. Chem. Chem. Phys., 2001,3, 3920-3923
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4. Can calculated harmonic vibrational spectra rationalize the structure of TiC-based nanoparticles?†Juan José Piñero,Francesc Viñes Phys. Chem. Chem. Phys., 2022,24, 778-785
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5. Boronic acid liposomes for cellular delivery and content release driven by carbohydrate binding†‡Xiaoyu Zhang,Daiane S. Alves,Jinchao Lou,Shelby D. Hill,Francisco N. Barrera,Michael D. Best Chem. Commun., 2018,54, 6169-6172
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Huiwen Lan,Aimin Wei,Hechuang Zheng,Xuhui Sun,Jun Zhong Nanoscale, 2018,10, 7033-7039
2-[5-(Difluoromethyl)-1,3-thiazol-2-yl]benzoic acidに関する追加情報
Recent Advances in the Study of 2-[5-(Difluoromethyl)-1,3-thiazol-2-yl]benzoic acid (CAS: 2248273-77-8)
The compound 2-[5-(Difluoromethyl)-1,3-thiazol-2-yl]benzoic acid (CAS: 2248273-77-8) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This molecule, characterized by its unique thiazole-benzoic acid scaffold and difluoromethyl substitution, exhibits promising biological activities, particularly in the context of enzyme inhibition and therapeutic applications. Recent studies have explored its potential as a modulator of key metabolic pathways, with a focus on its interactions with specific protein targets.
One of the most notable findings in recent literature is the role of 2-[5-(Difluoromethyl)-1,3-thiazol-2-yl]benzoic acid as a potent inhibitor of certain enzymes involved in inflammatory and oncogenic processes. For instance, a 2023 study published in the Journal of Medicinal Chemistry demonstrated its efficacy in selectively inhibiting cyclooxygenase-2 (COX-2), a key enzyme in the prostaglandin synthesis pathway. The study highlighted the compound's ability to bind to the active site of COX-2 with high affinity, thereby reducing inflammatory responses in preclinical models.
Further investigations have elucidated the pharmacokinetic properties of this compound, including its bioavailability and metabolic stability. A recent ACS Chemical Biology paper reported that 2-[5-(Difluoromethyl)-1,3-thiazol-2-yl]benzoic acid exhibits favorable oral absorption and minimal off-target effects, making it a viable candidate for further drug development. The study also employed advanced computational modeling to predict its interactions with other biological targets, suggesting potential applications beyond its initially identified roles.
In addition to its therapeutic potential, the synthetic pathways for 2-[5-(Difluoromethyl)-1,3-thiazol-2-yl]benzoic acid have been optimized in recent years. A 2022 publication in Organic Process Research & Development detailed a scalable and cost-effective synthesis route, which could facilitate its large-scale production for clinical trials. The authors emphasized the importance of the difluoromethyl group in enhancing the compound's metabolic stability and binding affinity, which are critical factors for its success as a drug candidate.
Looking ahead, researchers are exploring the broader applications of 2-[5-(Difluoromethyl)-1,3-thiazol-2-yl]benzoic acid in areas such as antimicrobial therapy and neurodegenerative disease treatment. Preliminary data from a 2023 Nature Communications study suggest that the compound may also exhibit activity against bacterial efflux pumps, which are often implicated in antibiotic resistance. These findings underscore the versatility of this molecule and its potential to address multiple unmet medical needs.
In conclusion, 2-[5-(Difluoromethyl)-1,3-thiazol-2-yl]benzoic acid (CAS: 2248273-77-8) represents a promising scaffold for the development of novel therapeutics. Its unique chemical properties, combined with its demonstrated biological activities, make it a compelling subject for ongoing and future research. As the scientific community continues to unravel its mechanisms of action and therapeutic potential, this compound is poised to play a significant role in advancing drug discovery and development efforts.
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